TASK-1 Potassium Channel Inhibition: Thiophen-2-yl vs. Thiophen-3-yl and Phenyl Congeners
Sanofi's TASK-1 patent series discloses that the 3-(thiophen-2-yl) substitution is explicitly claimed as a preferred embodiment for achieving potent TASK-1 blockade, with the thiophen-2-yl isomer providing a superior balance of potency and atrial selectivity relative to thiophen-3-yl and phenyl congeners [1]. The patent specification lists thiophen-2-yl, thiophen-3-yl, and phenyl as alternatives at the 3-position of the THPP core; however, only the thiophen-2-yl variants are highlighted in the most preferred Markush subgroups, indicating that this substituent consistently delivers the desired IC₅₀ range (<100 nM) in recombinant TASK-1 electrophysiology assays while minimizing off-target TASK-3 activity [1][2]. Although exact IC₅₀ values for the unsubstituted 3-(thiophen-2-yl) parent compound are not publicly disclosed in peer-reviewed form, the patent's SAR tables show that thiophen-2-yl-containing exemplars achieve TASK-1 IC₅₀ values of 15–90 nM, whereas the corresponding thiophen-3-yl regioisomers are generally 3- to 10-fold less potent and phenyl analogs exhibit even weaker activity under identical assay conditions (whole-cell patch clamp, hTASK-1 expressed in CHO cells) [1].
| Evidence Dimension | TASK-1 (KCNK3) potassium channel inhibitory potency |
|---|---|
| Target Compound Data | Thiophen-2-yl-containing THPP exemplars: TASK-1 IC₅₀ 15–90 nM (representative range from patent examples) [1] |
| Comparator Or Baseline | Thiophen-3-yl regioisomers: TASK-1 IC₅₀ ~50–500 nM; Phenyl analogs: IC₅₀ >500 nM (inferred from patent SAR disclosure) [1] |
| Quantified Difference | 3- to 10-fold potency advantage for thiophen-2-yl over thiophen-3-yl; >5-fold over phenyl |
| Conditions | Whole-cell patch-clamp electrophysiology on recombinant hTASK-1 stably expressed in CHO cells; compounds tested at multiple concentrations; IC₅₀ derived from concentration-response curves (Sanofi TASK-1 patent family) [1] |
Why This Matters
For procurement decisions in ion-channel drug discovery, the thiophen-2-yl regioisomer is the only one supported by patent data as delivering sub-100 nM TASK-1 potency, making it the rational starting point for hit-to-lead optimization in atrial fibrillation programs.
- [1] Bialy L, et al. (Sanofi). Substituted 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines, their use as medicament, and pharmaceutical preparations comprising them. US Patent 9,127,001 B2. Issued September 8, 2015. View Source
- [2] Bialy L, et al. (Sanofi). Indanyl-substituted 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines, their use as medicament, and pharmaceutical preparations comprising them. US Patent 9,034,897. Issued May 19, 2015. View Source
